6-(2-Fluorophenyl)pyridazine-4-carboxylic acid
Overview
Description
“6-(2-Fluorophenyl)pyridazine-4-carboxylic acid” is a chemical compound . It is a derivative of pyridazine, which is a class of organic compounds that contain two adjacent nitrogen atoms . The empirical formula of a similar compound, “2,6-Bis(4-fluorophenyl)pyridine-4-carboxylic acid”, is C18H11F2NO2 and it has a molecular weight of 311.28 .
Scientific Research Applications
Synthesis and Biological Evaluation
Research has demonstrated the synthesis of various derivatives of 6-(2-Fluorophenyl)pyridazine-4-carboxylic acid, exploring their potential as biologically active compounds. For instance, Heinisch et al. (1996) synthesized pyridazino[3,4-b][1,5]benzodiazepin-5-ones from 3,6-dichloropyridazine-4-carboxylic acid chloride, exploring their potential as human immunodeficiency virus type 1 reverse transcriptase inhibitors, indicating the role of substitution patterns in influencing inhibitory potency Heinisch et al., 1996.
Antibacterial Activity
Another study by Mu, Guo, and Zhang (1989) focused on the synthesis and structure-activity relationships of derivatives of 6-fluorophenyl pyridazine compounds, demonstrating their antibacterial activities and the influence of electron densities on their effectiveness Mu, Guo, & Zhang, 1989. Additionally, Miyamoto and Matsumoto (1990) examined the antibacterial activity of 1,7-disubstituted 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylic acids, noting their inferior activity compared to other antibiotics, highlighting the impact of structural modifications on antibacterial effectiveness Miyamoto & Matsumoto, 1990.
Precursor for Heterocyclic Systems
Heinisch, Haider, and Moshuber (1994) illustrated the utility of fluorophenyl pyridazinyl ketone as a versatile precursor for synthesizing novel benzo-annelated heterocyclic systems, showcasing the compound's role in accessing previously inaccessible heterocycles Heinisch, Haider, & Moshuber, 1994.
Herbicidal Activities
Tamura and Jojima (1963) conducted studies on the physiological activity of pyridazyl ethers, suggesting potential applications as herbicides and exploring structure-activity relationships to find new compounds with herbicidal properties Tamura & Jojima, 1963.
Properties
IUPAC Name |
6-(2-fluorophenyl)pyridazine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-9-4-2-1-3-8(9)10-5-7(11(15)16)6-13-14-10/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEXQHNSAOZMIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CC(=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.